Cas no 2248285-43-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate structure](https://ja.kuujia.com/scimg/cas/2248285-43-8x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate 化学的及び物理的性質
名前と識別子
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- EN300-6519108
- 2248285-43-8
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate
-
- インチ: 1S/C18H15N3O5/c22-15(8-4-10-20-16(23)12-5-3-9-19-11-12)26-21-17(24)13-6-1-2-7-14(13)18(21)25/h1-3,5-7,9,11H,4,8,10H2,(H,20,23)
- InChIKey: XKEGMGBPKMGGEH-UHFFFAOYSA-N
- SMILES: O(C(CCCNC(C1C=NC=CC=1)=O)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- 精确分子量: 353.10117059g/mol
- 同位素质量: 353.10117059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 7
- 複雑さ: 555
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 106Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6519108-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate |
2248285-43-8 | 95.0% | 1.0g |
$0.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoateに関する追加情報
Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate (CAS: 2248285-43-8)
In recent years, the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate (CAS: 2248285-43-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole and pyridine moieties, has shown promising potential in various therapeutic applications, particularly in targeted drug delivery and enzyme inhibition. The following research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and potential clinical applications.
Recent studies have focused on the synthesis and optimization of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate to enhance its bioavailability and stability. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize its structure and purity. The compound's ability to act as a prodrug, releasing active metabolites upon enzymatic cleavage, has been a key area of investigation. Preliminary results suggest that it can effectively deliver therapeutic agents to specific cellular targets, minimizing off-target effects.
In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key biological pathways. For instance, it has shown inhibitory activity against certain kinases and proteases, which are often implicated in cancer and inflammatory diseases. Additionally, its potential as a neuroprotective agent is being explored, with early data indicating its ability to cross the blood-brain barrier and exert protective effects in models of neurodegenerative disorders. These findings underscore the versatility of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate as a multifunctional scaffold in drug development.
Despite these promising results, challenges remain in translating this compound into clinical applications. Issues such as metabolic stability, toxicity profiles, and large-scale synthesis need to be addressed. Ongoing research aims to optimize the compound's pharmacokinetic and pharmacodynamic properties through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this molecule into viable therapeutic candidates.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate represents a compelling area of research in chemical biology and drug discovery. Its unique chemical structure and broad biological activities make it a valuable candidate for further investigation. Future studies should focus on elucidating its mechanisms of action, refining its therapeutic potential, and addressing the challenges associated with its clinical translation. This research brief serves as a foundation for ongoing and future explorations into this promising compound.
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